molecular formula C30H31NO2 B4989314 N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine

N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine

Cat. No. B4989314
M. Wt: 437.6 g/mol
InChI Key: TYZUSUXKNZIZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine, also known as F152, is a novel compound that has gained significant attention in the scientific community. It belongs to the class of phenethylamines and has been studied for its various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its anti-depressant and anti-anxiety effects. N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory effects. N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine in lab experiments is its potency and selectivity. N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine has been shown to have a high affinity for certain receptors, which may make it a useful tool for studying the function of these receptors. However, one limitation of using N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine. One area of interest is its potential as a therapeutic agent for various diseases. Further studies are needed to determine the safety and efficacy of N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine in human clinical trials. Another area of interest is the development of more potent and selective analogs of N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine. These analogs may have improved pharmacological properties and may be useful in the development of new drugs. Finally, further studies are needed to fully understand the mechanism of action of N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine and its effects on various neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine involves a multi-step process that starts with the reaction of 3-methoxy-4-(benzyloxy)benzaldehyde with benzylamine. This reaction yields N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]amine, which is then reacted with phenylacetaldehyde to produce N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine. The yield of N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine is reported to be around 60%, and the purity can be increased by recrystallization.

Scientific Research Applications

N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine has been studied for its various scientific research applications, including its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-depressant properties. N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine has also been studied for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-benzyl-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO2/c1-32-30-21-28(17-18-29(30)33-24-27-15-9-4-10-16-27)23-31(22-26-13-7-3-8-14-26)20-19-25-11-5-2-6-12-25/h2-18,21H,19-20,22-24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZUSUXKNZIZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN(CCC2=CC=CC=C2)CC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.